molecular formula C18H13AlN2O8S2 B1436777 aluminum 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate CAS No. 68583-95-9

aluminum 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate

Cat. No.: B1436777
CAS No.: 68583-95-9
M. Wt: 476.4 g/mol
InChI Key: JKMGLUKSFRLDDN-UHFFFAOYSA-K
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Description

Contextualization of Azo Dyes and Aluminum Lakes in Chemical Research

Azo dyes are a major class of synthetic organic compounds characterized by the presence of one or more azo groups (—N=N—), which connect aromatic rings. cymitquimica.commdpi.com This azo group acts as a chromophore, the part of the molecule responsible for its color. The specific color of an azo dye is influenced by the chemical structure of the aromatic groups and any other functional groups attached to them. mdpi.com Azo dyes are synthesized through a process called diazotization, where a primary aromatic amine reacts with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound. worlddyevariety.com They are the most widely used dyes in the food and textile industries, largely due to their cost-effectiveness and stability. atamanchemicals.com

Aluminum lakes are pigments created by precipitating a soluble dye onto an inert substrate, specifically aluminum hydroxide (B78521). atamanchemicals.commade-in-china.com This process renders the dye insoluble in water. made-in-china.comnxedge.io From a chemical standpoint, the formation of an aluminum lake involves the coordination of the dye molecule, which acts as a ligand, to aluminum ions on the surface of the aluminum hydroxide. mdpi.com This interaction not only makes the dye insoluble but can also improve its stability against heat and light.

Historical Development and Industrial Relevance of C.I. Food Red 17:1 as a Chemical Compound

The parent dye of C.I. Food Red 17:1 is Ponceau 4R (C.I. Food Red 7). scribd.comatamanchemicals.comwikipedia.org Ponceau 4R is a synthetic red azo dye first developed in the late 19th century. wikipedia.org The creation of its aluminum lake, C.I. Food Red 17:1, was a response to the industrial need for a non-bleeding red pigment. atamanchemicals.com

The industrial importance of C.I. Food Red 17:1 lies in its insolubility. nxedge.io Unlike its water-soluble parent dye, the aluminum lake form does not readily dissolve in water or oil, which prevents the color from migrating in various applications. worlddyevariety.comnxedge.io It is manufactured by precipitating Ponceau 4R onto a hydrous alumina (B75360) substrate. worlddyevariety.comatamanchemicals.com The resulting product is a fine, odorless, orange-red powder. worlddyevariety.comchemicalbook.com The chemical industry produces C.I. Food Red 17:1 for a range of uses where a stable red color is required. atamanchemicals.com

Current Research Landscape for C.I. Food Red 17:1: A Chemical Perspective

Contemporary chemical research involving C.I. Food Red 17:1 and similar azo dyes centers on several key areas. A significant focus is on the development of analytical methods for its detection and quantification. atamanchemicals.com Techniques like high-performance liquid chromatography (HPLC) are often utilized for this purpose. atamanchemicals.com

Another area of investigation is the compound's stability under various physical and chemical conditions, such as exposure to light and heat. Research also explores the interactions of azo dyes and their lakes with other substances, which is pertinent to their application and environmental presence. mdpi.comresearchgate.net Furthermore, there is ongoing research into the synthesis and characterization of new azo dyes and lake pigments with enhanced properties. mdpi.com A primary goal from a chemical perspective is to gain a deeper understanding of the structure-property relationships of these compounds.

Properties

CAS No.

68583-95-9

Molecular Formula

C18H13AlN2O8S2

Molecular Weight

476.4 g/mol

IUPAC Name

aluminum 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C18H16N2O8S2.Al/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);/q;+3/p-3

InChI Key

JKMGLUKSFRLDDN-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Al]

Other CAS No.

68583-95-9

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

Advanced Analytical Methodologies for C.i. Food Red 17:1 Investigation

Chromatographic Separation Techniques for C.I. Food Red 17:1 Analysis

Chromatography is a fundamental technique for separating C.I. Food Red 17:1 from complex sample matrices. The choice of chromatographic method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the analysis of synthetic food dyes like C.I. Food Red 17:1. researchgate.netijnrd.org Various HPLC methods, often coupled with UV-Vis detection, have been developed for its separation and quantification in diverse food products. iosrjournals.orgresearchgate.net

Methodologies often employ reverse-phase columns, such as C18, with gradient elution to achieve optimal separation. bioline.org.brresearchgate.net The mobile phase composition is a critical factor, with mixtures of buffers (e.g., ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724), methanol) being commonly used. iosrjournals.orgbioline.org.br For instance, a mixture of acetate (B1210297) buffer (pH 6.7) and acetonitrile (78:22) has been shown to be an effective mobile phase. iosrjournals.org The detection wavelength is typically set at or near the maximum absorbance of C.I. Food Red 17:1, which is approximately 504 nm, to ensure high sensitivity. iosrjournals.orgnih.gov

Several studies have optimized HPLC parameters for the simultaneous determination of C.I. Food Red 17:1 and other food dyes. These methods demonstrate good linearity over a range of concentrations and achieve low limits of detection (LOD), often in the sub-mg/L range. iosrjournals.orgresearchgate.net Sample preparation is a key step and may involve solid-phase extraction (SPE) to remove interfering matrix components and pre-concentrate the analyte. bioline.org.br

Table 1: Exemplary HPLC Method Parameters for C.I. Food Red 17:1 (Carmoisine) Analysis

ParameterConditionReference
Column C18 bioline.org.br
Mobile Phase Acetate buffer (pH 6.7) and acetonitrile (78:22) iosrjournals.org
Flow Rate 1.0 mL/min iosrjournals.org
Detection UV-Vis at 500 nm iosrjournals.org
Linear Range 0.25–50 mg L-1 iosrjournals.org
Limit of Detection 0.1 mg L-1 iosrjournals.org
Retention Time ~8.5 min iosrjournals.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). fda.gov This technique is particularly advantageous for the rapid screening of a large number of samples. fda.gov

UHPLC systems, when coupled with photodiode array (PDA) detectors, provide enhanced spectral information, aiding in the identification of C.I. Food Red 17:1 and distinguishing it from other co-eluting compounds. fda.gov The use of a generic gradient with a mobile phase like aqueous ammonium acetate and a mixture of acetonitrile and methanol (B129727) allows for the separation of numerous synthetic and natural dyes in a single, rapid run. fda.gov The development of UHPLC methods has significantly reduced analysis times compared to traditional HPLC methods. fda.gov

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of food dyes, including C.I. Food Red 17:1. ijnrd.orgbioline.org.br CE separates compounds based on their electrophoretic mobility in a capillary filled with an electrolyte solution. This technique offers high separation efficiency, short analysis times, and requires only small sample volumes.

For the analysis of charged species like the sulfonated azo dye C.I. Food Red 17:1, CE provides excellent resolution. The development of methods using CE with laser-induced fluorescence detection has enabled the sensitive determination of this and other red food colorants. foodstandards.gov.au

Mass Spectrometry (MS) Approaches for C.I. Food Red 17:1 Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of C.I. Food Red 17:1. When coupled with chromatographic separation techniques, it provides a high degree of specificity and confidence in the analytical results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of C.I. Food Red 17:1, even in complex matrices like food and biological samples. europa.eu This technique involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer.

A typical LC-MS/MS protocol for C.I. Food Red 17:1 involves sample extraction, followed by analysis in multiple reaction monitoring (MRM) mode. europa.eu This mode enhances selectivity by monitoring specific precursor-to-product ion transitions. For instance, a multi-analyte method has been validated for the quantification of C.I. Food Red 17:1 (as Carmoisine) and other colorants in animal feedingstuffs, demonstrating the robustness of this approach. europa.eu The development of LC-MS/MS methods has also been crucial for studying the degradation of C.I. Food Red 17:1 and identifying its metabolites. nih.govyeastgenome.org

Table 2: LC-MS/MS Parameters for the Analysis of Allura Red

ParameterDetailsReference
Ionization Mode Electrospray Ionization (ESI) researchgate.net
Monitoring Mode Multiple Reaction Monitoring (MRM) europa.euresearchgate.net
Sample Matrix Food, Urine researchgate.net
Linearity Range 0.10–200 μg/kg researchgate.net
Recovery >90% researchgate.net

This table is interactive. You can sort and filter the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Definitive Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UHPLC, provides accurate mass measurements, which are invaluable for the definitive identification of C.I. Food Red 17:1 and its unknown degradation products. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry allow for the determination of the elemental composition of the parent compound and its fragments. nih.gov

A study on the photodegradation of Carmoisine (a related azo dye) in a beverage utilized UHPLC-Q-TOF-MS to identify four degradation products. nih.gov The accurate mass data obtained from HRMS, in conjunction with software tools, facilitated the elucidation of their structures. nih.gov This highlights the power of HRMS in non-target screening and the structural characterization of transformation products of C.I. Food Red 17:1 in various environmental and food processing conditions.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Investigations

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool for the characterization of complex chemical mixtures, including those found in food and environmental samples. copernicus.orgresearchgate.net This technique provides an additional dimension of separation to conventional mass spectrometry. mdpi.com Ions are separated not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge, a property known as the collision cross section (CCS). researchgate.netmdpi.com

The integration of IMS with high-resolution mass spectrometry (HRMS) enhances method selectivity and peak capacity, which is particularly advantageous for analyzing C.I. Food Red 17:1 within intricate food matrices. mdpi.comnih.gov This multidimensional separation capability allows for the differentiation of isomers and isobars—compounds with the same mass but different structures—which would otherwise be unresolvable by MS alone. copernicus.orgmdpi.com While specific studies focusing exclusively on C.I. Food Red 17:1 are nascent, the principles of IMS-MS are highly applicable. For instance, the technique is widely used to identify non-intentionally added substances (NIAS) that migrate from food contact materials, a relevant consideration for a food-grade pigment. nih.govacs.org The experimental CCS value serves as a unique molecular identifier, complementing retention time and accurate mass data to increase confidence in compound identification. mdpi.com

Table 1: Advantages of IMS-MS in Food Colorant Analysis

Feature Benefit Reference
Additional Separation Dimension Resolves isobaric and isomeric interferences common in complex food matrices. copernicus.org, mdpi.com
Collision Cross Section (CCS) Value Provides an independent, characteristic identifier for molecules, improving identification confidence. mdpi.com
Increased Peak Capacity Enhances the ability to detect and identify trace components in a sample. nih.gov

| Signal-to-Noise Improvement | Separates analyte ions from background noise, increasing sensitivity. | mdpi.com |

Spectrophotometric and Spectroscopic Analytical Protocols for C.I. Food Red 17:1

Spectroscopic methods remain a cornerstone for the analysis of colorants due to their robustness, simplicity, and effectiveness.

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a widely employed and accessible technique for the quantitative determination of food dyes like the parent molecule of C.I. Food Red 17:1. d-nb.infolupinepublishers.com The methodology is based on the Beer-Lambert-Bouguer law, which correlates the absorbance of a solution with the concentration of the analyte. d-nb.info To be analyzed, a dye must absorb radiation in the UV-Vis region in a way that is distinguishable from other components in the sample matrix. d-nb.info

The water-soluble form of the colorant, Allura Red AC, displays a distinct maximum absorbance (λmax) at approximately 504 nm in a neutral aqueous solution. atamanchemicals.commedkoo.com The aluminum lake, C.I. Food Red 17:1, is also characterized by spectrophotometry and shows a similar maximum absorption range between 499–504 nm. For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. scribd.com The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. scribd.com Studies demonstrate that this method achieves high linearity and reproducibility for Allura Red AC. uns.ac.id

Table 2: UV-Vis Analytical Parameters for Allura Red AC

Parameter Reported Value Conditions Reference
Maximum Wavelength (λmax) ~504 nm In water, pH 7 frontiersin.org, medkoo.com, atamanchemicals.com
Limit of Detection (LOD) 2.0 mg/L UV-Vis Spectroscopy uns.ac.id
Limit of Quantification (LOQ) 6.0 mg/L UV-Vis Spectroscopy uns.ac.id

| Correlation Coefficient (r²) | 0.997 | Linear regression analysis | uns.ac.id |

Fluorescence Spectroscopy in C.I. Food Red 17:1 Studies

Fluorescence spectroscopy serves as a sensitive tool for investigating the interaction between food dyes and biological macromolecules. Research has demonstrated that Allura Red AC, the parent dye of C.I. Food Red 17:1, has the capacity to quench the intrinsic fluorescence of proteins, such as human serum albumin (HSA). atamanchemicals.comatamanchemicals.com This phenomenon occurs through a static quenching mechanism, which implies the formation of a non-fluorescent ground-state complex between the dye molecule and the protein. atamanchemicals.com Such studies are valuable for understanding the binding dynamics and potential bioavailability of the colorant at a molecular level.

Electrochemical Methods for C.I. Food Red 17:1 Detection

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of food additives. frontiersin.org These techniques are based on measuring the electrical signals generated by the redox reactions of the target analyte.

Voltammetric Techniques

Voltammetric methods, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), have been successfully applied to the quantitative analysis of Allura Red AC in various food products. frontiersin.orgnih.govresearchgate.net These techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. nih.govresearchgate.net

The electrochemical behavior of the dye is typically investigated at a glassy carbon electrode, with peak currents and potentials being dependent on factors such as solution pH and the potential scan rate. researchgate.net Significant research has focused on enhancing the performance of these sensors by modifying the electrode surface with nanomaterials. frontiersin.org For instance, the use of multi-walled carbon nanotubes (MWCNTs), graphene, and various nanoparticles has been shown to increase the electrode's active surface area and catalytic activity, leading to improved sensitivity and lower limits of detection (LOD). frontiersin.orgacs.org

Table 3: Selected Voltammetric Methods for Allura Red AC Detection

Electrode System Technique Limit of Detection (LOD) Reference
Hanging Mercury Drop Electrode (HMDE) Adsorptive Voltammetry 8.5 × 10⁻⁹ mol L⁻¹ frontiersin.org
Polyallylamine modified GCE Square Wave Voltammetry (SWV) 1.4 µmol L⁻¹ frontiersin.org
IL-GO-MWCNT/GCE* Not specified 5.0 × 10⁻¹⁰ mol L⁻¹ frontiersin.org
La₂YCrO₆/HLNTs/GCE** Not specified 8.99 nM acs.org

*Ionic Liquid-Graphene Oxide-Multi-Walled Carbon Nanotube/Glassy Carbon Electrode

**La₂YCrO₆/Halloysite Nanotubes/Glassy Carbon Electrode

Amperometric Detection Principles

Amperometric detection is an electrochemical technique that relies on the measurement of current generated from an analyte's oxidation or reduction at a constant applied potential. frontiersin.org This principle is a cornerstone of many electrochemical sensors known for their rapid response, high sensitivity, and suitability for miniaturization. frontiersin.org The development of amperometric sensors for food additives like C.I. Food Red 17:1 is promising for on-site and real-time monitoring. frontiersin.org The optimal working potential for amperometric detection is typically determined from preliminary voltammetric studies, such as cyclic voltammetry, which identify the potential at which the most significant electrochemical reaction occurs. researchgate.net The simplicity and low cost of amperometric systems make them an attractive option for routine quality control in the food industry. frontiersin.org

Table 4: List of Mentioned Chemical Compounds

Compound Name Synonyms/Related Terms CAS Number (for base compound)
C.I. Food Red 17:1 Allura Red AC Aluminum Lake, Pigment Red 273, C.I. 16035:1 68583-95-9
Allura Red AC C.I. Food Red 17, FD&C Red No. 40, E129 25956-17-6
Aluminum Hydroxide (B78521) N/A 21645-51-2
Human Serum Albumin HSA 70024-90-7
Graphene N/A 1034343-98-0
Methanol N/A 67-56-1

| Formic Acid | N/A | 64-18-6 |

Environmental Fate and Abiotic Degradation Pathways of C.i. Food Red 17:1

Photolytic Degradation Mechanisms of C.I. Food Red 17:1 in Abiotic Systems

Photolytic degradation involves the breakdown of chemical compounds by light energy. For C.I. Food Red 17:1 and its parent dye, Ponceau 4R (Allura Red AC), this process is primarily indirect, often requiring a catalyst or sensitizer, as direct photolysis is limited.

Research indicates that Ponceau 4R does not readily break down when exposed to solar radiation alone. deswater.comdeswater.com However, its degradation is significantly accelerated through photocatalysis, an advanced oxidation process (AOP). This process typically involves a semiconductor photocatalyst, such as Titanium dioxide (TiO2) or Zinc oxide (ZnO), which, when irradiated with UV light, generates highly reactive hydroxyl radicals (HO•). tandfonline.comresearchgate.netisca.meresearchgate.net These radicals are powerful oxidizing agents that can break down the complex dye molecule. tandfonline.comisca.me

The degradation process often begins with the attack of hydroxyl radicals on the chromophoric azo bond (–N=N–), leading to the initial loss of color. tandfonline.com Subsequent attacks lead to the fragmentation of the aromatic rings and eventual mineralization into simpler, non-toxic molecules like CO2, H2O, and inorganic ions. tandfonline.comnih.gov The efficiency of photocatalytic degradation is influenced by several factors, including pH, catalyst concentration, and the presence of other substances in the water. researchgate.net For instance, the photodecolorization of Ponceau 4R using TiO2 and UV light was found to be effective at a pH of 6. researchgate.net

While direct photolysis by sunlight is slow, it can be enhanced in the presence of sensitizers. In one study, the concentration of Allura Red AC decreased by only 7% after 50 minutes of direct exposure to a UV lamp, but with acetone (B3395972) added as a sensitizer, the concentration dropped by 99% within 20 minutes. nih.govechemi.com This highlights the importance of indirect photolysis in its environmental degradation.

Table 1: Research Findings on Photolytic Degradation of Ponceau 4R

Photocatalytic SystemKey ConditionsObserved EfficiencySource
UV/TiO2pH 6Effective decolorization, follows first-order kinetics. researchgate.net
Fe3O4/ZnO Nanocomposite/UV-C/H2O2pH 6, 35 °C, 80 min irradiationK-value of 0.0643 min−1, significant enhancement of degradation.
Direct UV Exposure50 minutes exposure7% decrease in concentration. nih.govechemi.com
Indirect UV Exposure (Acetone sensitizer)20 minutes exposure99% decrease in concentration. nih.govechemi.com
Solar RadiationDirect exposureDoes not photolyze. deswater.comdeswater.com

Chemical Oxidation Processes of C.I. Food Red 17:1 (e.g., Ozonation, Fenton Reactions)

Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a highly effective method for degrading C.I. Food Red 17:1's parent dye, Ponceau 4R. These processes generate powerful reactive species, most notably hydroxyl radicals (•OH), which can completely mineralize the dye. ijert.org

Ozonation: Ozone (O3) is a strong oxidant that can directly cleave the azo bond and other electron-rich parts of the dye molecule, leading to rapid decolorization. researchgate.net Studies have shown that ozonation can completely degrade a 150 mg/L solution of Ponceau 4R in just 600 seconds. researchgate.netresearchgate.nettandfonline.com The efficiency of ozonation is highly dependent on pH. In basic conditions (e.g., pH 9.4), ozone decomposition is accelerated, leading to the formation of even more reactive hydroxyl radicals, which boosts the degradation performance. researchgate.net Catalytic ozonation, using materials like magnetic biochar, can further enhance the degradation rate across a broad pH range. icm.edu.pljeeng.net

Fenton and Photo-Fenton Reactions: The Fenton process utilizes hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. deswater.com This method has proven very effective for Ponceau 4R degradation. In one study, the Fenton process achieved approximately 95% decolorization within 300 seconds and 97% removal of total organic carbon (TOC) after two hours. researchgate.net

The photo-Fenton process, which combines the Fenton reaction with UV irradiation, is even more potent. The UV light facilitates the regeneration of Fe2+ from Fe3+, sustaining the catalytic cycle and leading to higher degradation rates. researchgate.net The photo-Fenton process can achieve nearly 100% TOC removal, indicating complete mineralization of the dye. researchgate.netresearchgate.net The effectiveness of these systems depends on the initial concentrations of H2O2 and the iron catalyst. researchgate.netsemanticscholar.org

Table 2: Efficiency of Different AOPs on Ponceau 4R Degradation

Oxidation ProcessConditionsResultSource
OzonationpH 5.8, 20°CComplete decolorization in 600 seconds. researchgate.nettandfonline.com
OzonationpH 9.4Enhanced performance due to •OH formation. researchgate.net
Fenton ProcessOptimal H2O2 and Fe2+~95% decolorization in 300s; 97% TOC removal in 2h. researchgate.net
Photo-Fenton ProcessOptimal H2O2, Fe2+, and UV light~100% TOC removal in 2h. researchgate.net
Catalytic Ozonation (Magnetic Biochar)pH 5.8Pseudo-first-order rate constant improved by 50%. icm.edu.pl

Reductive Cleavage of Azo Linkages in C.I. Food Red 17:1 under Anaerobic Chemical Conditions

Under anaerobic (oxygen-free) conditions, the primary degradation pathway for azo dyes like C.I. Food Red 17:1 is the reductive cleavage of the azo bond (–N=N–). bioline.org.brresearchgate.net This biological or chemical process breaks the molecule at the azo linkage, resulting in the formation of colorless aromatic amines. bioline.org.brmdpi.com While this step achieves decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. researchgate.netmdpi.com

The complete mineralization of azo dyes often requires a two-step process: an initial anaerobic stage for reductive cleavage, followed by an aerobic stage where the resulting aromatic amines are degraded. bioline.org.brresearchgate.netijcmas.com The reduction of the azo bond is typically facilitated by azoreductase enzymes in biological systems, which require reducing agents. mdpi.com In abiotic chemical systems, similar reductions can occur under appropriate redox conditions.

For Allura Red AC, the parent dye of C.I. Food Red 17:1, the reductive cleavage of the azo bond is expected to yield two primary aromatic amines. nih.govechemi.com These transformation products are:

2-methoxy-5-methyl-aniline-4-sulfonic acid (cresidine-4-sulfonic acid)

1-amino-2-naphthol-6-sulfonic acid

These aromatic amines are generally resistant to further degradation under anaerobic conditions. rsc.org Their complete breakdown typically requires exposure to an aerobic environment. researchgate.netmdpi.com

Hydrolytic Stability and Transformation Products of C.I. Food Red 17:1

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. C.I. Food Red 17:1 and its parent dye, Allura Red AC, are generally considered stable against hydrolysis under typical environmental conditions. nih.govechemi.com This stability is due to the lack of functional groups that are susceptible to hydrolysis. nih.govechemi.com

Studies on the stability of Ponceau 4R (a synonym for Allura Red AC) confirm its resistance to breakdown across a range of pH values. It is reported to be stable in solutions with pH ranging from 2.8 to 8.1. tandfonline.com It is also stable to heat. wikipedia.org However, its color can fade in the presence of ascorbic acid. wikipedia.org While some azo-based pigments may undergo hydrolysis under strongly acidic or alkaline conditions, this is not a primary degradation pathway for Allura Red AC in the environment. researchgate.net

Given its hydrolytic stability, the primary transformation products of C.I. Food Red 17:1 in the environment are not from hydrolysis but from the other degradation pathways mentioned previously, such as photolysis, oxidation, and reductive cleavage. The main identified transformation products arise from the reductive cleavage of the azo bond, yielding sulfonate-containing aromatic amines. nih.govechemi.com

Advanced Spectroscopic and Structural Elucidation Techniques for C.i. Food Red 17:1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentalfachemic.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the organic component of C.I. Food Red 17:1, which is Allura Red AC. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. alfachemic.com

One-dimensional NMR techniques like ¹H and ¹³C NMR are fundamental for assigning the primary structure of the dye.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number, environment, and coupling of hydrogen atoms. A study on Allura Red AC (designated as R40) reported specific chemical shifts (δ) in methanol-d4, which allows for the assignment of each proton in the molecule. researchgate.net For instance, the spectrum shows distinct signals for the methyl and methoxy (B1213986) groups, as well as the protons on the naphthalene (B1677914) and benzene (B151609) rings, with their multiplicities (singlet, doublet, etc.) and coupling constants (J values) revealing their neighboring protons. researchgate.netacs.org

Carbon-13 (¹³C) NMR: While less sensitive than ¹H NMR, ¹³C NMR is vital for mapping the carbon skeleton of the molecule. Each unique carbon atom in the Allura Red AC structure gives a distinct signal. researchgate.net Full assignments of the ¹³C NMR signals for Allura Red AC have been achieved through analysis of chemical shifts and multiplicities. researchgate.net

A summary of reported ¹H NMR assignments for the Allura Red AC component is presented below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) Reference
CH₃2.78brs (broad singlet) researchgate.net
OCH₃4.08s (singlet) researchgate.net
7-H (Naphthalene)6.85d (doublet), J = 9.6 researchgate.net
3'-H (Benzene)7.76s (singlet) researchgate.net
8-H (Naphthalene)7.91d (doublet), J = 9.6 researchgate.net
6'-H (Benzene)7.98brs (broad singlet) researchgate.net
3-H (Naphthalene)8.05dd (doublet of doublets), J = 9.0, 1.8 researchgate.net
1-H (Naphthalene)8.13d (doublet), J = 1.8 researchgate.net
4-H (Naphthalene)8.63d (doublet), J = 9.0 researchgate.net

To overcome the complexities of 1D spectra and confirm assignments, two-dimensional (2D) NMR techniques are employed. alfachemic.comresearchgate.net

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons (¹H-¹H correlations). It is instrumental in identifying adjacent protons, helping to piece together molecular fragments. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This technique is invaluable for assigning the carbon signals based on the already-assigned proton signals. researchgate.netresearchgate.netaus.ac.in

The combined application of these 1D and 2D NMR methods allows for the complete and confident structural assignment of the organic chromophore in C.I. Food Red 17:1. alfachemic.comresearchgate.net

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and confirming the structural integrity of a compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to characterize C.I. Food Red 17:1 and its parent dye, Allura Red AC. acs.orgmtsu.eduacs.org The IR spectrum displays absorption bands corresponding to specific bond vibrations (e.g., O-H, C-H, C=C, N=N, S=O). The azo group (N=N) absorption can be difficult to identify as it falls in a region with other aromatic signals. nih.gov The presence of sulfonate (SO₃⁻) groups, aromatic rings, and hydroxyl (-OH) groups can be confirmed by their characteristic absorption frequencies. mtsu.educhemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. Studies have successfully used Raman spectroscopy to identify Allura Red AC, with a high spectral match index confirming its identity. mtsu.edu Key spectral features identified in the Raman spectrum include vibrations from amine and sulfonic groups, which are characteristic of the molecule's structure. mtsu.edu

Spectroscopic Technique Application for C.I. Food Red 17:1 Key Findings References
FTIR Functional group identification and structural confirmation.Confirms the presence of key functional groups like sulfonate, hydroxyl, and aromatic rings. Used to verify structural consistency. mtsu.edu, acs.org, acs.org, chemicalbook.com
Raman Molecular fingerprinting and identification.Provides characteristic spectra for Allura Red AC, with key features from amine and sulfonic groups used for positive identification. mtsu.edu

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidationmedchemexpress.com

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure of materials. It is particularly important for characterizing C.I. Food Red 17:1, which is an aluminum lake—a crystalline or amorphous solid pigment. medchemexpress.com XRD analysis provides information on the crystallinity, crystal structure, and phase composition of the pigment. acs.orgacs.org

Studies using XRD on materials containing Allura Red AC have distinguished between crystalline and amorphous states. For example, the XRD pattern of natural sawdust was shown to be amorphous, while sawdust modified with a surfactant exhibited sharp peaks indicating a more crystalline nature. acs.org In the context of C.I. Food Red 17:1, XRD is used to confirm the formation of the aluminum lake complex and to ensure batch-to-batch consistency in its solid-state structure. medchemexpress.com The diffraction pattern of the lake is distinct from that of the soluble parent dye, Allura Red AC, reflecting the incorporation of aluminum hydroxide (B78521) and the resulting change in the long-range molecular order. medchemexpress.com

Terahertz (THz) Spectroscopy for Characteristic Absorption Frequenciesnih.gov

Terahertz (THz) spectroscopy, which operates in the far-infrared region of the electromagnetic spectrum, is an emerging technique for characterizing the low-frequency vibrational modes of molecules, such as collective intermolecular vibrations and lattice modes in crystalline solids. These spectral features can serve as a unique "signature" for identifying a substance.

While specific THz studies on C.I. Food Red 17:1 are not widely published, research on other azo dyes, such as Ponceau 4R and Acid Blue 113, has demonstrated the utility of this technique. researchgate.netdntb.gov.uaresearchgate.net For Ponceau 4R, distinct absorption frequencies at 1.41, 1.74, and 3.81 THz were identified, providing a spectral fingerprint for the colorant. researchgate.net Similarly, THz transmittance spectra have been used to detect the presence of Acid Blue 113 azo dye in hydrogel samples. researchgate.netdntb.gov.ua These studies establish a strong precedent for the application of THz spectroscopy to C.I. Food Red 17:1 for qualitative identification and potentially quantitative analysis based on its characteristic low-frequency absorption spectrum.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. While the stable form of C.I. Food Red 17:1 is not a radical, ESR is a valuable tool for studying its formation or degradation pathways, which may involve radical intermediates.

For instance, ESR spin-trapping techniques have been used to investigate the photocatalytic degradation of Allura Red AC. mdpi.com These studies have successfully identified the primary radical species responsible for the dye's breakdown, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH). mdpi.comacs.org By detecting these transient intermediates, ESR provides crucial mechanistic insights into the chemical reactivity and stability of the dye under various conditions. heraldopenaccess.us

Theoretical and Computational Investigations of C.i. Food Red 17:1

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules like C.I. Food Red 17:1 due to its favorable balance of accuracy and computational cost. Research has employed DFT to elucidate various characteristics of this azo dye.

Studies have utilized DFT calculations to determine the most probable protonation and deprotonation schemes for Allura Red AC. science.gov This is crucial for understanding its behavior in different pH environments, as the ionization state of its sulfonate and hydroxyl groups can significantly influence its solubility and color. It was determined that in aqueous solution, the dye primarily exists in its azo form across a wide pH range of 2 to 12. science.gov The basic spectrophotometric characteristics of the main acid-base forms of Allura Red AC have also been calculated using these methods. science.gov

DFT methods, such as those employing the B3LYP functional, are widely used to optimize the molecular geometry of dyes and explore the relationship between their structure and color. researchgate.netmdpi.com For C.I. Food Red 17:1, these calculations confirm that the extended π-conjugation system, encompassing the two aromatic rings linked by the azo group (-N=N-), is the chromophore responsible for its characteristic red color. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key outputs of DFT calculations. The HOMO-LUMO energy gap is directly related to the wavelength of maximum light absorption.

Table 1: Properties of C.I. Food Red 17:1 Investigated by DFT

Property Investigated Typical DFT Functional Key Findings
Acid-Base Properties Not specified in search results Determination of protonation/deprotonation schemes; stable in azo form over a wide pH range (2-12). science.gov
Molecular Geometry B3LYP (commonly used for dyes) researchgate.netmdpi.com Optimization of the ground state geometry to confirm the planarity of the conjugated system.
Electronic Properties B3LYP (commonly used for dyes) researchgate.netmdpi.com Calculation of HOMO-LUMO energies to understand electronic transitions and reactivity.

| Spectrophotometric Data | Not specified in search results | Calculation of the basic spectrophotometric characteristics of the dye's various forms. science.gov |

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC), offer higher accuracy than DFT for certain properties but come with a significantly greater computational cost. acs.orgacs.org

For a molecule the size of C.I. Food Red 17:1, full ab initio calculations are computationally demanding and are often reserved for calibrating less expensive methods or for studying smaller, model systems. acs.org They can be particularly useful for obtaining highly accurate calculations of excited state energies, which is critical for precisely predicting color. acs.org Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are designed to handle the complex electronic structures of excited states in chromophores. acs.org However, specific research applying these high-level ab initio methods directly to C.I. Food Red 17:1 is not prominent in available literature, with DFT being the more common choice.

Density Functional Theory (DFT) Applications to C.I. Food Red 17:1

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. acs.org For C.I. Food Red 17:1, MD simulations are particularly valuable for understanding how the dye interacts with its surrounding environment, such as solvents or biological macromolecules.

A key area of investigation has been the interaction between Allura Red AC and proteins like Human Serum Albumin (HSA). medchemexpress.com Molecular docking, often used in conjunction with MD simulations, predicts the preferred binding orientation of the dye to the protein. Subsequent MD simulations can then explore the stability of this binding pose and characterize the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that stabilize the dye-protein complex. acs.orgmedchemexpress.com These simulations can reveal that C.I. Food Red 17:1 can quench the intrinsic fluorescence of HSA, indicating a close interaction. medchemexpress.com

Table 2: Application of Molecular Simulations to C.I. Food Red 17:1 Interactions

Interacting Molecule Simulation Method Key Insights
Human Serum Albumin (HSA) Molecular Docking & MD Simulations Characterization of the binding site and interaction forces; prediction of binding stability; analysis of fluorescence quenching mechanisms. medchemexpress.com

| Water (Solvent) | MD Simulations | Analysis of solvation shells around the hydrophilic sulfonate groups; understanding of conformational dynamics in aqueous solution. |

Quantitative Structure-Property Relationship (QSPR) Modeling for C.I. Food Red 17:1 Analogs

Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. ulisboa.pt For C.I. Food Red 17:1 and its analogs (other azo dyes with structural similarities), QSPR can be a powerful predictive tool.

A QSPR study would involve calculating a set of molecular descriptors for a series of related dyes. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. The model would then create a mathematical equation linking these descriptors to a specific property, such as maximum absorption wavelength (color), solubility, or lightfastness. While the principles of QSPR are well-established, specific, published QSPR models focused solely on C.I. Food Red 17:1 analogs were not identified in the search results.

Table 3: Hypothetical QSPR Model for Azo Dye Analogs

Property to Predict Potential Molecular Descriptors Potential Application
Color (λmax) HOMO-LUMO gap, molecular polarizability, size and shape descriptors. Designing new dyes with specific desired shades.
Solubility LogP, polar surface area, number of hydrogen bond donors/acceptors. Predicting dye performance in different food or cosmetic matrices.

| Stability/Lightfastness | Bond dissociation energies, electronic descriptors. | Screening for more stable dye variants for applications requiring long shelf life. |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of dyes. The most relevant signature for a colorant like C.I. Food Red 17:1 is its UV-Visible absorption spectrum, which dictates its color.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to calculate the electronic transition energies, which correspond to the peaks in a UV-Vis spectrum. researchgate.net For Allura Red AC, calculations have been used to determine its spectrophotometric characteristics. science.gov The predicted wavelength of maximum absorption (λmax) from these computational models can be compared directly with experimental data. Experimental measurements show that C.I. Food Red 17:1 has a λmax of approximately 499-504 nm in aqueous solution. worlddyevariety.com Theoretical calculations aim to reproduce this value, and a close match provides confidence in the computational model. The λmax for the primary azo form in water is around 505 nm. science.gov The red color of the dye is the complementary color to the blue-green light it absorbs most strongly.

Table 4: Spectroscopic Data for C.I. Food Red 17:1

Data Type Method Wavelength of Maximum Absorption (λmax) Reference
Experimental Spectrophotometry ~501 nm fao.org
Experimental Spectrophotometry 499-504 nm worlddyevariety.com

| Calculated | DFT-based methods | ~505 nm (azo form in water) | science.gov |

Computational Approaches to Abiotic Degradation Pathway Prediction for C.I. Food Red 17:1

Computational chemistry can be used to predict the likely pathways of abiotic degradation, such as reactions with oxidants (e.g., hydroxyl radicals) or photolysis (degradation by light). For azo dyes, the most susceptible point for chemical attack is typically the azo bond (-N=N-).

Theoretical methods can model the reaction energetics of potential degradation steps. For instance, calculations can determine the activation energy required to cleave the azo bond, leading to the formation of smaller, colorless aromatic amines. This is a known degradation mechanism for many azo dyes. Computational models can also simulate the interaction of the dye with reactive oxygen species to predict the most likely sites of oxidation on the molecule. While these computational approaches are theoretically applicable, specific studies detailing the predicted abiotic degradation pathways for C.I. Food Red 17:1 were not found in the provided search results.

Regulatory Frameworks and Chemical Classification of C.i. Food Red 17:1 Excluding Safety Justifications

Global Chemical Substance Inventories and Inclusion of C.I. Food Red 17:1

C.I. Food Red 17:1, as a distinct chemical entity, and its parent colorant, Allura Red AC, are documented in numerous chemical substance inventories worldwide. Inclusion in these inventories is a prerequisite for the legal importation, manufacture, and use of the substance in a given country or region. These lists serve as a foundational component of national and international chemical regulatory frameworks.

The designation C.I. Food Red 17:1, with the CAS Number 68583-95-9, specifically refers to the aluminum lake of Allura Red AC. worlddyevariety.com The parent dye, Allura Red AC, is more broadly listed under CAS Number 25956-17-6. kochcolor.comwikipedia.orgwho.intnih.gov Regulatory bodies in different jurisdictions may list the substance under various synonyms, reflecting its widespread use and diverse regulatory histories. For instance, in the United States, it is known as FD&C Red No. 40, while in the European Union, it is designated by the E number E129. wikipedia.orgnih.govatamanchemicals.com

The following table details the inclusion of Allura Red AC and its aluminum lake in key global chemical inventories.

Table 1: Inclusion of Allura Red AC and C.I. Food Red 17:1 in Global Inventories

Inventory Name Acronym Jurisdiction Substance Listed (CAS No.)
Australian Inventory of Chemical Substances AICS Australia Allura Red AC (25956-17-6) kochcolor.comnih.gov
Domestic Substances List DSL Canada Allura Red AC (25956-17-6) kochcolor.com
EC Substance Inventory (EINECS) ECSI European Union Allura Red AC (247-368-0 - EC Number) nih.gov
Inventory of Existing Chemical Substances Produced or Imported in China IECSC China Allura Red AC (25956-17-6) kochcolor.com
Inventory of Existing and New Chemical Substances ISHA-ENCS Japan Allura Red AC (25956-17-6) kochcolor.com
Korea Existing Chemicals Inventory KECI South Korea Allura Red AC (25956-17-6) kochcolor.com
New Zealand Inventory of Chemicals NZIoC New Zealand Allura Red AC (25956-17-6) kochcolor.comnih.gov
Philippine Inventory of Chemicals and Chemical Substances PICCS Philippines Allura Red AC (25956-17-6) kochcolor.com
Taiwan Chemical Substance Inventory TCSI Taiwan Allura Red AC (25956-17-6) kochcolor.com

Historical Evolution of Chemical Classification for C.I. Food Red 17:1

The chemical classification of C.I. Food Red 17:1 is intrinsically linked to its parent dye, Allura Red AC. Developed in 1971 by the Allied Chemical Corporation, Allura Red AC was introduced as an alternative to other food colorants. wikipedia.org Chemically, it is classified as a monoazo dye. worlddyevariety.comfao.org This classification stems from its molecular structure, which contains a single azo group (-N=N-) that acts as the chromophore responsible for its red color.

The manufacturing process involves the azo coupling of diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid. wikipedia.orgfao.org The resulting product is typically supplied as its disodium (B8443419) salt, which is water-soluble. wikipedia.org

The designation "C.I. Food Red 17:1" represents a specific evolution in the compound's classification, denoting its form as a "lake" pigment. worlddyevariety.com The ":1" suffix in the Colour Index (C.I.) name signifies that it is the first registered lake of C.I. Food Red 17 (Allura Red AC). Lake pigments are produced by precipitating a water-soluble dye, in this case, Allura Red AC, onto an insoluble substratum, typically aluminum hydroxide (B78521) (alumina). fao.org This process renders the colorant insoluble in water and lipids, a property that enhances its stability and prevents color migration in specific applications. The formation of the aluminum lake complex alters the compound's physical properties, notably reducing its solubility while increasing its thermal stability.

International Standards and Methodologies for Chemical Characterization of C.I. Food Red 17:1 in Regulatory Contexts

International regulatory bodies have established comprehensive standards and methodologies to ensure the chemical identity and purity of C.I. Food Red 17:1 and its parent dye, Allura Red AC. These standards are crucial for regulatory approval and for ensuring consistency in products intended for human consumption.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA), the U.S. Food and Drug Administration (FDA), and the European Commission have all set detailed specifications. fao.org A primary requirement is an assay for the "total colouring matters," which must be no less than 85%, calculated as the sodium salt. fao.org The remaining percentage consists of uncolored components like sodium chloride and sodium sulfate (B86663), which are byproducts of the manufacturing process. fao.org

Several analytical methodologies are employed for the chemical characterization:

Spectrophotometry: This is a key technique for identification. In an aqueous solution at neutral pH, Allura Red AC exhibits a maximum absorption wavelength between 499 and 504 nm. worlddyevariety.com This characteristic absorption spectrum serves as a primary identifier.

Chromatography: High-performance liquid chromatography (HPLC) is widely used to separate the main colorant from subsidiary coloring matters and other impurities, allowing for quantification and purity assessment. europa.eu

Elemental Analysis and X-ray Diffraction: These methods are specifically used to confirm the structure of the aluminum lake (C.I. Food Red 17:1), verifying the presence and state of the aluminum complex.

Limit Tests: Regulatory specifications include strict limits for various impurities, such as uncombined manufacturing intermediates (e.g., p-cresidine sulfonic acid, Shaeffer's salt) and subsidiary coloring matters. fao.org

These standardized methodologies ensure that the color additive meets a consistent global standard of identity and purity in regulatory contexts.

Challenges in Harmonizing Chemical Designations for C.I. Food Red 17:1 Across Jurisdictions

A significant challenge in the global regulatory landscape for C.I. Food Red 17:1 is the lack of a single, harmonized chemical designation. The compound and its parent dye are known by a variety of names across different jurisdictions, which can create complexity for international trade and regulatory oversight.

The primary sources of this challenge include:

Multiple Naming Conventions: Different regulatory systems have their own nomenclature. For example:

Colour Index (C.I.): Designates the parent dye as C.I. 16035 and the lake as C.I. Food Red 17:1. worlddyevariety.comwikipedia.orgfao.org

U.S. FDA: Refers to the dye as FD&C Red No. 40 and the lake as FD&C Red No. 40 Aluminum Lake. wikipedia.orgatamanchemicals.com

European Union: Uses the E number E129 for the dye. wikipedia.orgnih.govatamanchemicals.com

Chemical Abstracts Service (CAS): Assigns distinct numbers to the disodium salt (25956-17-6) and the aluminum lake (68583-95-9). worlddyevariety.com

IUPAC Name: The formal chemical name is disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate. wikipedia.org

Regulatory Divergence: Historically, the regulatory status of Allura Red AC has differed between countries. For instance, it was previously banned in several European nations like Denmark, France, and Sweden before the adoption of a common EU framework. wikipedia.org Although now permitted within the EU, this history reflects differing national assessments and contributes to the complexity of its global regulatory profile.

Distinction Between Dye and Lake: The technical distinction between the water-soluble dye (Allura Red AC) and the insoluble lake (C.I. Food Red 17:1) is not always clearly delineated in commercial and regulatory discussions. While they have different properties, CAS numbers, and applications, they are often grouped under the general name "Allura Red" or "Red 40," which can obscure the specific chemical entity being discussed.

These varied designations require careful navigation by manufacturers and regulatory bodies to ensure compliance across different markets. The effort to harmonize chemical criteria, as noted in broader discussions between agencies like the European Chemicals Agency (ECHA) and the European Food Safety Authority (EFSA), highlights the ongoing nature of this challenge. eu.dk

Interactions of C.i. Food Red 17:1 with Non Biological Matrices and Processing Aids

Interaction with Polymeric Materials in Packaging and Processing

The interaction of colorants like C.I. Food Red 17:1 with polymeric packaging materials is a significant consideration in food safety and quality. nih.gov The primary concern is the potential migration of substances from the packaging into the food. nih.govwur.nl Since C.I. Food Red 17:1 is an insoluble pigment, its migration from a plastic matrix is generally lower compared to its soluble parent dye. echemi.com

The compatibility of C.I. Food Red 17:1 with various polymers is crucial for achieving uniform coloration and preventing issues like blooming or exudation. Its insoluble nature makes it suitable for coloring fatty and oily foods where a soluble dye would leach. echemi.comworlddyevariety.com The development of advanced packaging, such as antimicrobial and biodegradable coatings, introduces new layers of interaction between the colorant, the polymer, and the food. mdpi.comrsc.org The interfacial adhesion between coatings and substrates is critical for the performance of the packaging. rsc.org

Effects of pH, Temperature, and Ionic Strength on C.I. Food Red 17:1 Stability in Aqueous Solutions

Although C.I. Food Red 17:1 is nearly insoluble in water, its stability in aqueous environments, particularly during processing, is a key performance indicator. worlddyevariety.com The parent dye, Allura Red AC, exhibits good stability over a pH range of 3 to 8, with no significant changes observed. chemicalbook.comatamanchemicals.com It is stable in the presence of acids like citric acid and tartaric acid and also shows good alkali resistance. chemicalbook.comworlddyevariety.com

A study on the removal of C.I. Food Red 17 from aqueous solutions using ozone oxidation found that decolorization was significantly influenced by pH. researchgate.net At pH levels of 7, 9, and 11, with an ozone dose of 300 mg/h, over 90% decolorization was achieved in 60, 50, and 20 minutes, respectively, indicating that stability decreases with increasing alkalinity under oxidative conditions. researchgate.net

Temperature also plays a crucial role. The parent dye, Allura Red AC, is noted for its good heat stability. chemicalbook.comatamanchemicals.com C.I. Food Red 17:1, as an aluminum lake, has enhanced thermal stability, reportedly stable up to 220°C. However, prolonged exposure to high temperatures, especially in aqueous suspension, can lead to degradation. One study on the thermal degradation of natural red colorants provides a framework for how such stability can be kinetically modeled, showing that color loss often follows first-order reaction kinetics. ajprd.com A safety data sheet for the parent dye indicates a decomposition temperature of 300°C. kochcolor.com

The salt tolerance of the parent dye is considered strong, which implies that changes in ionic strength have a minimal effect on its stability in typical food systems. chemicalbook.comworlddyevariety.com

Table 1: Stability of Allura Red AC (Parent Dye of C.I. Food Red 17:1) under Various Conditions

Parameter Condition Observation Source(s)
pH pH 3 to 8 No appreciable change chemicalbook.comatamanchemicals.com
pH 11 (with ozone) Faster degradation compared to neutral/acidic pH researchgate.net
Temperature General Good heat stability chemicalbook.comatamanchemicals.com
Up to 220°C (as lake) Enhanced thermal stability
300°C Decomposition temperature kochcolor.com
Ionic Strength General Strong salt resistance chemicalbook.comworlddyevariety.com
Light General Very good stability chemicalbook.comatamanchemicals.com
Oxidation General Fair to poor stability chemicalbook.comatamanchemicals.com

Solubilization and Dispersion Properties in Various Chemical Solvents

C.I. Food Red 17:1 is characterized by its insolubility in water, oil, and most common solvents. worlddyevariety.com This property is a direct result of its formation as an aluminum lake. While the parent dye, Allura Red AC, is freely soluble in water (22 g/100 ml at 25°C) and slightly soluble in ethanol, the lake form is designed to be dispersible rather than soluble. worlddyevariety.comchemicalbook.comfao.org

The pigment can be scattered and mixed with water, oil, and solid powders to impart color. worlddyevariety.com For industrial applications, processes have been developed to create spheroidal granules of the dye to improve its handling and dispersibility in various media. Lake colors are often dispersed in vegetable oil, or in suspensions of propylene (B89431) glycol or sucrose (B13894) for use in different product formulations. echemi.com

Table 2: Solubility and Dispersion of C.I. Food Red 17:1 and its Parent Dye

Compound Solvent Solubility/Dispersibility Source(s)
C.I. Food Red 17:1 Water Hardly soluble, can be dispersed worlddyevariety.com
Oil Hardly soluble, can be dispersed echemi.comworlddyevariety.com
Most Solvents Hardly soluble worlddyevariety.com
Propylene Glycol Dispersible in suspension echemi.com
Allura Red AC Water Freely soluble (22 g/100 ml at 25°C) chemicalbook.comfao.org
Ethanol Slightly soluble chemicalbook.comworlddyevariety.com
Glycerin Soluble worlddyevariety.com
Propylene Glycol Soluble worlddyevariety.com
Grease Insoluble worlddyevariety.com

Photostability and Thermostability of C.I. Food Red 17:1 in Diverse Chemical Environments

The stability of a colorant against light and heat is paramount for maintaining the visual appeal of a product throughout its shelf life. C.I. Food Red 17:1, and its parent dye Allura Red AC, generally exhibit excellent stability.

Photostability: The parent dye, Allura Red AC, is reported to have very good stability to light. chemicalbook.comatamanchemicals.com The formation of the aluminum lake further enhances this property, with C.I. Food Red 17:1 demonstrating excellent lightfastness. This makes it superior for applications that require prolonged color retention under light exposure. However, some sources describe the light stability of the parent dye as only fair. sensientfoodcolors.com

Thermostability: As previously mentioned, C.I. Food Red 17:1 is heat resistant. worlddyevariety.com The aluminum complexation significantly enhances its thermal stability, withstanding temperatures up to 220°C. The parent dye also has good heat resistance, showing no appreciable change in stability in 10% sugar systems under heat. chemicalbook.comatamanchemicals.comworlddyevariety.com A safety data sheet reports a melting point of 244°C and a decomposition temperature of 300°C for the parent dye. kochcolor.com Another source indicates a melting point greater than 300°C. chemicalbook.com This high level of thermostability makes it suitable for products that undergo heat processing, such as baked goods and pasteurized items. chemicalbook.com

The stability of the dye can be affected by the chemical environment. For instance, it is stable in acidic conditions but can be degraded by strong oxidizing agents. worlddyevariety.comsensientfoodcolors.com A study using bleach (sodium hypochlorite) as an oxidizing agent showed that the color of Allura Red faded completely in about one minute. azom.com

Future Directions and Emerging Research Avenues for C.i. Food Red 17:1 in Chemical Sciences

Development of Novel Analytical Probes and Sensors for C.I. Food Red 17:1 Detection

The detection of C.I. Food Red 17:1 in various matrices is crucial for quality control and regulatory compliance. Research is actively pursuing the development of more sensitive, selective, and rapid analytical methods.

Electrochemical Sensors: A promising area of research is the development of electrochemical sensors for the detection of azo dyes. nih.gov These sensors offer advantages such as high sensitivity, selectivity, cost-effectiveness, and ease of preparation. nih.govmdpi.com Unmodified electrodes, using materials like glassy carbon or carbon paste, provide a straightforward approach. mdpi.com However, the trend is moving towards chemically modified electrodes to enhance performance. nih.govmdpi.com

Recent advancements include the use of nanomaterials like carbon nanotubes, graphene derivatives, and metal nanoparticles to modify electrode surfaces. mdpi.comresearchgate.net These materials increase the electrode's effective surface area and can catalyze electron transfer reactions, leading to improved analytical performance. mdpi.com For instance, a sensor combining chitosan, nanoparticles, and multi-walled carbon nanotubes has been developed for the rapid detection of Allura Red. iicbe.org Voltammetric methods, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed with these sensors to detect azo dyes in food products. iicbe.orgbiointerfaceresearch.com

Table 1: Comparison of Electrode Types for Azo Dye Detection

Electrode TypeDescriptionAdvantages
Unmodified ElectrodesBasic electrodes made of materials like glassy carbon or platinum without surface modifications. mdpi.comSimple, cost-effective, reproducible. mdpi.com
Chemically Modified ElectrodesElectrodes with surfaces altered by chemical modifiers to improve interaction with the target analyte. mdpi.comEnhanced sensitivity, selectivity, and stability. mdpi.com
Nanomaterial-Based SensorsElectrodes modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles. mdpi.comresearchgate.netHigh sensitivity, large surface area, catalytic properties. mdpi.com

Sustainable Synthesis Methodologies for C.I. Food Red 17:1 and Related Azo Compounds

Traditional synthesis of azo dyes often involves harsh conditions and toxic reagents. rsc.orgdigitellinc.com The principles of green chemistry are now guiding the development of more environmentally friendly synthesis routes.

The conventional synthesis of C.I. Food Red 17:1 involves the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid followed by an azo coupling reaction with 6-hydroxy-2-naphthalene sulfonic acid. wikipedia.orgatamanchemicals.com

Green Synthesis Approaches: Researchers are exploring solvent-free methods and the use of solid acid catalysts to make the synthesis of azo dyes more sustainable. rsc.orgtandfonline.com For example, a solvent-free approach using sulfonic acid functionalized magnetic Fe3O4 nanoparticles as a catalyst has been developed for the synthesis of azo dyes at room temperature. rsc.org This method offers mild reaction conditions, simple product isolation, and recyclability of the catalyst. rsc.org Another green approach replaces hazardous acids like HCl and H2SO4 with biodegradable and non-toxic alginic acid for the diazotization step. digitellinc.com Using methyl nitrite (B80452) as a diazotizing agent is another efficient and environmentally benign method that avoids the formation of dark decomposition products. scirp.org

Table 2: Emerging Sustainable Synthesis Techniques for Azo Dyes

TechniqueDescriptionKey Advantages
Solvent-Free GrindingReactions are carried out by grinding reactants together without a solvent, often with a solid catalyst. rsc.orgReduces solvent waste, simplifies workup, can be faster. tandfonline.com
Solid Acid CatalysisUtilizes solid acids like nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) or sulfonic acid functionalized nanoparticles. rsc.orgtandfonline.comEnvironmentally benign, reusable catalysts, mild reaction conditions. rsc.orgtandfonline.com
Biodegradable Acid CatalysisEmploys biodegradable acids such as alginic acid in place of strong mineral acids. digitellinc.comReduces environmental hazards, uses renewable resources. digitellinc.com
Methyl Nitrite DiazotizationUses methyl nitrite for the diazotization step, avoiding the use of nitrous acid. scirp.orgCleaner reaction, higher yields, avoids decomposition products. scirp.org

Advanced Remediation Technologies for C.I. Food Red 17:1 Contamination in Chemical Effluents

The presence of azo dyes like C.I. Food Red 17:1 in industrial wastewater is a significant environmental concern due to their persistence and potential toxicity. bbrc.injmb.or.kr This has spurred the development of advanced remediation technologies.

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic pollutants like azo dyes. researchgate.net Ozonation has been shown to be an efficient method for removing C.I. Food Red 17, achieving over 90% decolorization under optimized pH and ozone dosage. researchgate.net Photocatalysis, another AOP, utilizes semiconductor nanocatalysts like ZnO to degrade dyes under UV irradiation. mdpi.comnih.gov This method can lead to the complete mineralization of the dye into less harmful substances. nih.gov

Bioremediation: This approach uses microorganisms to break down azo dyes. mdpi.com While some bacteria can decolorize azo dyes, the process can sometimes produce toxic aromatic amines. mdpi.commdpi.com Therefore, an ideal bioremediation strategy often combines anaerobic and aerobic steps to ensure complete degradation. mdpi.com Research has identified bacterial strains capable of degrading azo dyes under various conditions, including high salinity and alkaline pH. mdpi.comnih.gov

Table 3: Advanced Remediation Technologies for Azo Dye Contamination

TechnologyMechanismAdvantages
OzonationStrong oxidation by ozone molecules breaks down dye structures. researchgate.netHigh efficiency in color and COD removal. researchgate.net
PhotocatalysisSemiconductor catalysts (e.g., ZnO, TiO2) generate reactive oxygen species under light to degrade dyes. mdpi.comnih.govCan lead to complete mineralization of dyes. nih.gov
BioremediationMicroorganisms (bacteria, fungi) metabolize and degrade azo dyes. mdpi.commdpi.comEnvironmentally friendly and cost-effective. nih.gov
Coagulation/FlocculationChemicals are added to destabilize and aggregate dye particles for removal. mdpi.comEffective for primary treatment of wastewater. mdpi.com

Integration of Cheminformatics and Machine Learning in C.I. Food Red 17:1 Research

Cheminformatics and machine learning are becoming indispensable tools in chemical research, enabling the prediction of properties and the design of new molecules.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties and biological activities of azo dyes. researchgate.net These models use molecular descriptors to establish a mathematical relationship between the structure of a dye and its properties, such as adsorption affinity or photophysical characteristics. researchgate.netaip.org Machine learning algorithms, such as Gradient Boosting Machines (GBM) and Support Vector Machines (SVM), are being used to build predictive models for various endpoints, including the potential of azo dyes to cause skin cancer. sciety.org

Computational Studies: Density Functional Theory (DFT) is used to investigate the electronic structure, optimized geometry, and thermodynamic properties of azo dyes. researchgate.netacs.org These computational studies provide insights into the relationship between a dye's structure and its reactivity, which can be correlated with experimental data. acs.org Molecular dynamics simulations are also employed to study the interaction of azo dyes with other molecules or surfaces, such as the adsorption of a dye onto a graphene nanosheet.

Exploration of C.I. Food Red 17:1 as a Model Compound for Broader Azo Dye Studies

Due to its well-defined structure and widespread use, C.I. Food Red 17:1 serves as an excellent model compound for studying the fundamental properties and behaviors of the broader class of azo dyes.

Structure-Property Relationships: By studying C.I. Food Red 17:1, researchers can gain a deeper understanding of how the molecular structure of azo dyes influences their color, stability, solubility, and interactions with other substances. For example, the presence of sulfonic acid groups and the formation of an aluminum lake significantly affect its properties.

Toxicological and Environmental Impact Studies: Research on C.I. Food Red 17:1 can provide valuable data on the potential environmental fate and toxicological effects of azo dyes in general. mdpi.com Studies on its degradation pathways and the byproducts formed are crucial for assessing the environmental risks associated with this class of compounds. researchgate.net

Q & A

Q. How should researchers document and share raw data to enhance reproducibility in studies on C.I. Food Red 17:1?

  • Answer : Deposit raw chromatograms, spectral data, and metadata in public repositories (e.g., Zenodo or Figshare). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide detailed protocols in supplementary materials, including instrument settings and software versions .

Ethical and Regulatory Considerations

Q. What ethical approvals are required for clinical trials investigating C.I. Food Red 17:1 metabolism in human volunteers?

  • Answer : Obtain approval from institutional review boards (IRBs) and register trials in public databases (e.g., ClinicalTrials.gov ). Include informed consent forms detailing potential risks (e.g., allergic reactions) and ensure compliance with GDPR or HIPAA for data privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.